An In-depth Technical Guide on the Synthesis and Purification of Ceteardimonium Chloride
An In-depth Technical Guide on the Synthesis and Purification of Ceteardimonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceteardimonium chloride, chemically known as di(hydrogenated tallow)dimethylammonium chloride or quaternary ammonium (B1175870) compounds, di-C16-18-alkyldimethyl, chlorides, is a cationic surfactant with wide applications in the cosmetic and pharmaceutical industries.[1] Its conditioning, anti-static, and emulsifying properties make it a valuable ingredient in hair care products, skin lotions, and creams.[2][3] This technical guide provides a comprehensive overview of the synthesis and purification methods for Ceteardimonium chloride, including detailed experimental protocols, quantitative data, and process visualizations.
Synthesis of Ceteardimonium Chloride
The primary industrial synthesis route for Ceteardimonium chloride is the quaternization of a long-chain tertiary amine, specifically di(hydrogenated tallow)methylamine, with an alkylating agent, typically methyl chloride.[4][5][6] The overall process starts from natural fats and oils (tallow or vegetable sources) and involves several key steps.
A representative synthesis pathway for a similar compound, distearyldimethylammonium chloride, begins with stearic acid derived from the hydrogenation and hydrolysis of triglycerides.[7] This is followed by the formation of a secondary amine, which is then methylated and quaternized.[7]
Synthesis Pathway
Experimental Protocol for Synthesis
The following is a generalized experimental protocol for the quaternization of di(hydrogenated tallow)methylamine based on typical industrial processes for similar long-chain quaternary ammonium salts.
Materials:
-
Di(hydrogenated tallow)methylamine
-
Methyl chloride
-
Isopropyl alcohol (solvent)
-
Sodium hydroxide (B78521) (catalyst/acid scavenger)
-
Nitrogen gas
Equipment:
-
High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet.
-
Methyl chloride cylinder with a mass flow controller.
-
Solvent and amine storage and feeding system.
Procedure:
-
Reactor Charging: The reactor is charged with di(hydrogenated tallow)methylamine and isopropyl alcohol. A common solvent ratio is 15% isopropanol (B130326) based on the weight of the tertiary amine.[6]
-
Inerting: The reactor is purged with nitrogen gas to remove any air and moisture.
-
Heating and Pressurization: The mixture is heated to the reaction temperature, typically in the range of 80-100°C.[6] The reactor is then pressurized with nitrogen.
-
Methyl Chloride Addition: Methyl chloride is fed into the reactor at a controlled rate. The molar ratio of tertiary amine to methyl chloride is typically maintained between 1:1.3 and 1:1.6 to ensure complete conversion.[6]
-
Reaction: The reaction is carried out under constant stirring at a pressure sufficient to keep the methyl chloride in the liquid phase, often around 20 bar.[6] The reaction time can vary from 4 to 24 hours.[8] A small amount of sodium hydroxide is often added to neutralize any acidic byproducts that may form.[7]
-
Completion and Depressurization: The reaction is monitored for the consumption of the tertiary amine. Upon completion, the reactor is cooled, and the excess pressure is carefully released.
-
Product Discharge: The resulting Ceteardimonium chloride, typically in the isopropanol solvent, is discharged from the reactor for further purification.
| Parameter | Value/Range | Reference |
| Reactants | Di(hydrogenated tallow)methylamine, Methyl Chloride | [4][6] |
| Solvent | Isopropyl alcohol | [6][7] |
| Catalyst/Base | Sodium Hydroxide | [7] |
| Temperature | 80 - 100 °C | [6] |
| Pressure | ~20 bar | [6] |
| Reactant Molar Ratio (Amine:MeCl) | 1:1.3 to 1:1.6 | [6] |
| Reaction Time | 4 - 24 hours | [8] |
Purification of Ceteardimonium Chloride
Purification is a critical step to remove unreacted starting materials, byproducts, and solvent to achieve the desired purity for its intended application. Common methods include recrystallization, distillation, and chromatographic techniques.
Purification Workflow
Experimental Protocols for Purification
1. Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization.
Solvent Selection:
A suitable solvent for recrystallization should dissolve the Ceteardimonium chloride at an elevated temperature but have low solubility at room temperature or below. For long-chain quaternary ammonium salts, solvent mixtures are often employed. Common solvents and anti-solvents include:
-
Solvents: Ethanol (B145695), Acetone, Tetrahydrofuran (THF)[9]
-
Anti-solvents (miscible with the solvent but in which the product is insoluble): n-Hexane, n-Pentane[10]
Procedure:
-
Dissolution: The crude Ceteardimonium chloride is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol or acetone).
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: The purified crystals are collected by vacuum filtration.
-
Washing: The crystals are washed with a small amount of cold solvent to remove any remaining impurities.
-
Drying: The purified Ceteardimonium chloride is dried under vacuum to remove residual solvent.
2. Spray Cooling
For producing a powdered form of long-chain alkyl quaternary ammonium salts, a spray-cooling process can be employed.
Procedure:
-
A mixture of the molten quaternary ammonium salt with 1 to 33% by weight of water or a liquid alcohol is prepared.
-
This mixture, which has suitable fluidity at a temperature that does not cause decomposition, is then subjected to a spray-cooling operation.
-
The spray-cooling process rapidly solidifies the droplets into a powdery product.[8]
Purity Analysis
The purity of the final Ceteardimonium chloride product is typically assessed using various analytical techniques.
| Analytical Technique | Principle | Typical Purity Achieved | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives followed by mass-based detection and quantification. | >95% | [11][12] |
| Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) | High-resolution separation by liquid chromatography with highly sensitive and selective mass detection. | >98% | [13] |
| Titration | Quantitative chemical analysis to determine the concentration of the cationic surfactant. | Varies |
GC-MS Analysis Protocol Summary:
-
Sample Preparation: A stock solution of the Ceteardimonium chloride is prepared in a suitable solvent like methanol.
-
Injection: A small volume of the sample is injected into the GC-MS system.
-
Separation: The components are separated on a chromatographic column based on their volatility and interaction with the stationary phase.
-
Detection and Quantification: The separated components are detected by the mass spectrometer, and the concentration of Ceteardimonium chloride is determined by comparing its peak area to that of a known standard.[12]
Conclusion
The synthesis of Ceteardimonium chloride is a well-established process involving the quaternization of a di(hydrogenated tallow)methylamine. Subsequent purification via methods such as recrystallization is essential to achieve the high purity required for its applications in the pharmaceutical and cosmetic industries. Careful control of reaction parameters and the selection of appropriate purification techniques are critical to obtaining a high-quality final product. The analytical methods outlined provide robust means for quality control and assurance.
References
- 1. SID 135349912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. specialchem.com [specialchem.com]
- 3. paulaschoice.fr [paulaschoice.fr]
- 4. China Di(hydrogenated tallowalkyl) methyl amines,CAS No. 61788-63-4,MADHT factory and manufacturers | Kerui Chemicals [keruichemical.com]
- 5. Distearyldimethylammonium chloride | C38H80N.Cl | CID 7879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20050020474A1 - Process for the continuous quaternisation of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. CN102653698A - Dihydrogenated tallow dimethyl ammonium chloride modified bentonite grease and preparation method thereof - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 12. mdpi.com [mdpi.com]
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